REACTION_CXSMILES
|
[CH3:1][N:2]([O:17][CH3:18])[C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[C:6]([N+:13]([O-])=O)[CH:5]=1>[Pd].O1CCCC1.C(O)C>[CH3:1][N:2]([O:17][CH3:18])[C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([NH2:13])[CH:5]=1
|
Name
|
N-[methyl] N-[methoxy] 3,4-dinitrobenzamide
|
Quantity
|
182 g
|
Type
|
reactant
|
Smiles
|
CN(C(C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the mixture through Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrate the filtrate under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dry the residue under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C1=CC(=C(C=C1)N)N)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 135 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |